molecular formula C8H13NO2 B12980023 (S)-7-Oxa-2-azaspiro[4.5]decan-3-one

(S)-7-Oxa-2-azaspiro[4.5]decan-3-one

Cat. No.: B12980023
M. Wt: 155.19 g/mol
InChI Key: LJDCVCRATYEHEP-QMMMGPOBSA-N
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Description

(S)-7-Oxa-2-azaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Oxa-2-azaspiro[4.5]decan-3-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure with high yield and selectivity . The reaction typically requires a Lewis acid catalyst such as BF3·OEt2 and is conducted in dichloromethane at low temperatures (around -40°C) to ensure optimal conditions for the cascade process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Oxa-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and substituted spirocyclic derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (S)-7-Oxa-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, similar spirocyclic compounds have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-7-Oxa-2-azaspiro[45]decan-3-one stands out due to its unique spirocyclic structure that incorporates both oxygen and nitrogen atoms, providing distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(5S)-7-oxa-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C8H13NO2/c10-7-4-8(5-9-7)2-1-3-11-6-8/h1-6H2,(H,9,10)/t8-/m0/s1

InChI Key

LJDCVCRATYEHEP-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@@]2(CC(=O)NC2)COC1

Canonical SMILES

C1CC2(CC(=O)NC2)COC1

Origin of Product

United States

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